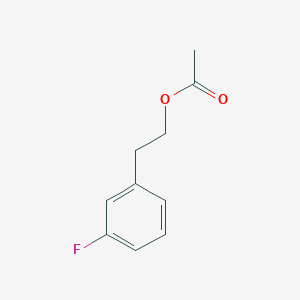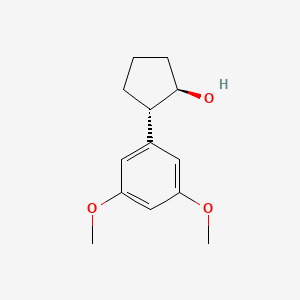![molecular formula C13H15FO4 B7998087 O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate](/img/structure/B7998087.png)
O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate is a chemical compound with the molecular formula C13H15FO4. It is known for its unique structural properties, which include an ethyl oxalate group and a 4-fluoro-3-methylphenyl group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce the 4-fluoro-3-methylphenyl group into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate involves its interaction with specific molecular targets and pathways. The compound’s ester groups can undergo hydrolysis to release active intermediates that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- O2-Ethyl O1-[2-(4-chloro-3-methylphenyl)ethyl] oxalate
- O2-Ethyl O1-[2-(4-bromo-3-methylphenyl)ethyl] oxalate
- O2-Ethyl O1-[2-(4-methylphenyl)ethyl] oxalate
Uniqueness
O2-Ethyl O1-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate is unique due to the presence of the fluorine atom in the 4-fluoro-3-methylphenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different halogen substitutions .
Properties
IUPAC Name |
1-O-ethyl 2-O-[2-(4-fluoro-3-methylphenyl)ethyl] oxalate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-17-12(15)13(16)18-7-6-10-4-5-11(14)9(2)8-10/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUQNICYBCIBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC(=C(C=C1)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,4-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7998021.png)

![2-[(Cyclohexanemethoxy)methyl]benzaldehyde](/img/structure/B7998038.png)









